1-Chloro-4-methylpentane
Overview
Description
1-Chloro-4-methylpentane is an organic compound classified as an alkyl halide. It consists of a pentane backbone with a chlorine atom attached to the first carbon and a methyl group attached to the fourth carbon. Its molecular formula is C₆H₁₃Cl, and it is commonly used in organic synthesis and various chemical reactions .
Mechanism of Action
Target of Action
1-Chloro-4-methylpentane is a chlorinated alkane. It primarily targets organic compounds, particularly those containing carbon-hydrogen bonds. The compound’s primary role is to participate in free radical reactions .
Mode of Action
The compound’s mode of action involves the substitution of a hydrogen atom with a chlorine atom in a free radical reaction . This reaction proceeds through three stages: initiation, propagation, and termination . During initiation, free radicals are created. In the propagation stage, a chloroalkane is formed without the net formation of new free radicals. Finally, in the termination stage, radicals combine, resulting in a net reduction of the number of free radicals .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving hydrocarbon compounds. The compound can participate in free radical reactions, leading to the formation of new compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved and the conditions under which the reactions occur.
Result of Action
The primary result of the action of this compound is the formation of new compounds through free radical reactions . These reactions can lead to the creation of a variety of different chloroalkanes, depending on the specific conditions under which the reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylpentane can be synthesized through the chlorination of 4-methylpentane. This process involves the substitution of a hydrogen atom with a chlorine atom using chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator. The reaction conditions typically include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where 4-methylpentane and chlorine gas are introduced, and the reaction is controlled to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or ammonia (NH₃). The reaction conditions typically involve:
Elimination Reactions:
Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. The reaction conditions include:
Scientific Research Applications
1-Chloro-4-methylpentane has several scientific research applications, including:
Chemistry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: It is used in biochemical studies to investigate the effects of alkyl halides on biological systems.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals and as a solvent in various industrial processes
Comparison with Similar Compounds
1-Chloro-4-methylpentane can be compared with other similar compounds, such as:
1-Chloropentane: Similar structure but without the methyl group on the fourth carbon.
4-Chloropentane: Chlorine atom attached to the fourth carbon instead of the first.
1-Bromo-4-methylpentane: Bromine atom instead of chlorine.
Uniqueness:
Reactivity: The presence of the methyl group on the fourth carbon can influence the reactivity and steric hindrance in chemical reactions.
Applications: Its specific structure makes it suitable for certain synthetic applications where other similar compounds may not be as effective
Properties
IUPAC Name |
1-chloro-4-methylpentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRJOOWAUJXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977554 | |
Record name | 1-Chloro-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-94-8 | |
Record name | 1-Chloro-4-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62016-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.